(S)-1,3-dibenzylpiperazine

CAS No.: 204327-96-8

Cat. No.: VC2215907

Molecular Formula: C18H22N2

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 204327-96-8 |

|---|---|

| Molecular Formula | C18H22N2 |

| Molecular Weight | 266.4 g/mol |

| IUPAC Name | (3S)-1,3-dibenzylpiperazine |

| Standard InChI | InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-/m0/s1 |

| Standard InChI Key | AJNDRRBUHVZNKU-SFHVURJKSA-N |

| Isomeric SMILES | C1CN(C[C@@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

| SMILES | C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

| Canonical SMILES | C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Introduction

| Parameter | Value |

|---|---|

| IUPAC Name | (3S)-1,3-dibenzylpiperazine |

| CAS Registry Number | 204327-96-8 |

| Molecular Formula | C18H22N2 |

| Molecular Weight | 266.39 g/mol |

| European Community (EC) Number | 689-943-2 |

| DSSTox Substance ID | DTXSID00445472 |

| InChI Key | AJNDRRBUHVZNKU-SFHVURJKSA-N |

| SMILES Notation | C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

| MDL Number | MFCD03787922 |

| PubChem CID | 10825673 |

Structural Features

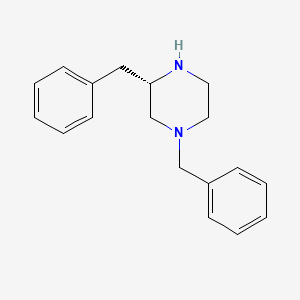

The defining structural characteristics of (S)-1,3-dibenzylpiperazine include:

-

A six-membered piperazine ring with two nitrogen atoms at positions 1 and 4

-

Two benzyl substituents: one attached to the nitrogen at position 1 and another at carbon position 3

-

A stereogenic center at carbon position 3 with the S absolute configuration

-

A secondary amine at position 4 of the piperazine ring

The stereochemistry at position 3 is critical to the compound's identity and potential applications, distinguishing it from its enantiomer, (R)-1,3-dibenzylpiperazine .

Physical and Chemical Properties

Physical Properties

While comprehensive physical property data specific to (S)-1,3-dibenzylpiperazine is limited in the available literature, certain properties can be established from commercial supplier information.

Table 2: Physical and Chemical Properties of (S)-1,3-Dibenzylpiperazine

Chemical Reactivity

As a secondary amine derivative, (S)-1,3-dibenzylpiperazine is expected to demonstrate chemical behaviors typical of piperazines and secondary amines, including:

-

Basicity due to the presence of nitrogen atoms

-

Potential for alkylation and acylation reactions at the secondary amine position

-

Ability to form salts with acids

-

Potential to serve as a ligand in coordination chemistry due to the two nitrogen atoms

Synthetic Approaches

Enantioselective Methods

The search results indicate general approaches that might be applicable to the synthesis of (S)-1,3-dibenzylpiperazine:

-

Chiral Reducing Agents: The use of chiral reducing agents like CBS-catalysts ((R)-Me-CBS) with borane complexes can achieve high enantioselectivity in reduction reactions, potentially applicable to key intermediates in the synthesis of chiral piperazines .

-

Diketopiperazine Formation: Research on diketopiperazine (DKP) formation as mentioned in search result may provide insights into the construction of the piperazine core structure, which could be further elaborated to produce (S)-1,3-dibenzylpiperazine.

The general procedure described in search result for the synthesis of chiral 1,3-diols with high enantiomeric purity (>99% ee) suggests approaches that might be adapted for the stereoselective synthesis of compounds like (S)-1,3-dibenzylpiperazine .

Analytical Characterization

Chromatographic Analysis

Chromatographic techniques are crucial for purity assessment and identification:

-

High-Performance Liquid Chromatography (HPLC): Particularly valuable for determining enantiomeric purity when used with chiral stationary phases. Search result mentions HPLC/MS analysis for related compounds.

-

Thin-Layer Chromatography (TLC): Used for monitoring reactions and preliminary identification, as mentioned in search result for reaction monitoring during organic synthesis procedures.

Relationship to Other Piperazine Compounds

Structural Comparison

(S)-1,3-Dibenzylpiperazine belongs to the broader family of benzylpiperazines, which includes compounds like 1-benzylpiperazine (BZP) mentioned in search results and .

Table 3: Comparison of (S)-1,3-Dibenzylpiperazine with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume